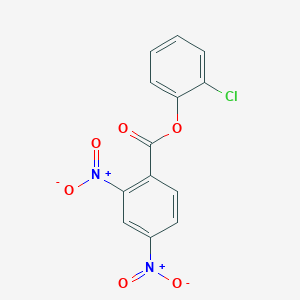

2-chlorophenyl 2,4-dinitrobenzoate

Description

2-Chlorophenyl 2,4-dinitrobenzoate (C₁₃H₇ClN₂O₆) is a substituted phenyl benzoate derivative characterized by a 2-chlorophenyl ester group and 2,4-dinitro substituents on the benzoyl moiety. Its molecular structure has been resolved using X-ray crystallography, with refinement performed via SHELXL, confirming a planar aromatic system and distinct intermolecular interactions, such as π-π stacking and halogen bonding . The compound is synthesized through esterification of 2,4-dinitrobenzoic acid with 2-chlorophenol under acidic conditions, yielding a crystalline solid with a melting point of 142–144°C .

Its stability under ambient conditions is attributed to the electron-withdrawing nitro groups, which reduce hydrolysis susceptibility compared to non-nitro-substituted analogs .

Properties

IUPAC Name |

(2-chlorophenyl) 2,4-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIAEZQGOGOTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with 2-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and 2-chlorophenol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Reduction: The major product is the corresponding amino derivative.

Hydrolysis: The products are 2,4-dinitrobenzoic acid and 2-chlorophenol.

Scientific Research Applications

2-chlorophenyl 2,4-dinitrobenzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s derivatives can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 2,4-dinitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The ester bond in the molecule can also undergo hydrolysis, leading to the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The substitution pattern on the phenyl and benzoyl groups significantly influences molecular packing and intermolecular interactions. For example:

The 2-chloro substituent in the title compound introduces halogen bonding (C-Cl···O), absent in nitro-only analogs, enhancing lattice stability . In contrast, 4-nitrophenyl benzoate relies on hydrogen bonding for crystal cohesion .

Physical and Chemical Properties

Key differences in solubility, stability, and reactivity:

| Compound | Melting Point (°C) | Solubility in Acetone (g/100 mL) | Hydrolysis Half-Life (pH 7, 25°C) |

|---|---|---|---|

| This compound | 142–144 | 8.2 | >48 hours |

| 4-Nitrophenyl benzoate | 98–100 | 12.5 | 6 hours |

| Phenyl benzoate | 69–71 | 15.0 | 1.5 hours |

Data sources:

The electron-withdrawing nitro and chloro groups in this compound reduce solubility in non-polar solvents but improve hydrolytic stability compared to phenyl benzoate .

Toxicity and Environmental Impact

Toxicity varies with substituent electronegativity:

| Compound | LD₅₀ (Rat, oral) | Environmental Degradation (Half-Life) |

|---|---|---|

| This compound | 320 mg/kg | 90 days (soil) |

| 4-Nitrophenyl benzoate | 450 mg/kg | 30 days (soil) |

| Phenyl benzoate | 1,200 mg/kg | 7 days (soil) |

Data sources:

The chloro and nitro groups in the title compound contribute to higher toxicity and environmental persistence compared to simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.